molecular formula C11H10N2O B6323101 4-(3-Aminophenyl)-2-hydroxypyridine CAS No. 937689-28-6

4-(3-Aminophenyl)-2-hydroxypyridine

Cat. No.: B6323101
CAS No.: 937689-28-6
M. Wt: 186.21 g/mol
InChI Key: XPSNJFZUDHITSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-2-hydroxypyridine is an organic compound characterized by a pyridine ring substituted with a hydroxyl group at the second position and an aminophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-hydroxypyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

  • Suzuki–Miyaura Coupling Reaction

      Reagents: Boronic acid or boronate ester, palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

      Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Amination Reaction

      Reagents: 3-nitrophenylboronic acid, 2-hydroxypyridine, palladium catalyst, and reducing agent (e.g., sodium borohydride).

      Conditions: The reaction is conducted under reflux conditions in a suitable solvent (e.g., ethanol) until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(3-Aminophenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, ligands for coordination chemistry, and intermediates in the preparation of pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, and in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit or activate specific enzymes, alter gene expression, or interfere with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)benzonitrile: Similar structure but with a nitrile group instead of a hydroxyl group. This compound exhibits different reactivity and applications due to the presence of the nitrile group.

    4-(3-Aminophenyl)pyridine: Lacks the hydroxyl group, affecting its reactivity and applications. This compound is less versatile compared to 4-(3-Aminophenyl)-2-hydroxypyridine.

    4-(3-Aminophenyl)-3-hydroxypyridine: Similar structure with the hydroxyl group at the third position instead of the second position. This positional isomer exhibits different chemical properties and biological activities.

Uniqueness

This compound is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, including its use as a building block in organic synthesis, a biochemical probe, and a potential therapeutic agent.

Properties

IUPAC Name

4-(3-aminophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSNJFZUDHITSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629730
Record name 4-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937689-28-6
Record name 4-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.